molecular formula C20H23NO B073647 (Z)-10-Hydroxyamitriptyline CAS No. 1159-82-6

(Z)-10-Hydroxyamitriptyline

Cat. No. B073647
CAS RN: 1159-82-6
M. Wt: 293.4 g/mol
InChI Key: GHWBJXOKAFHZAI-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of (Z)-10-Hydroxyamitriptyline and its isomers involves complex biochemical processes, primarily occurring in the liver. Studies have developed methods to analyze these compounds in biological samples, highlighting their formation and presence in human metabolism (Nusser, Nill, & Breyer‐Pfaff, 1990).

Molecular Structure Analysis

Molecular structure and dynamics of the four 10-hydroxynortriptyline isomers, including (Z)-10-Hydroxyamitriptyline, have been extensively studied using computer graphics, molecular mechanical energy calculations, and molecular dynamics simulations. These studies reveal detailed insights into the three-dimensional structures, molecular conformations, and electrostatic potentials, contributing to a better understanding of their pharmacological behavior (Heimstad, Edvardsen, & Dahl, 1992).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. Is it toxic? Is it flammable?


Future Directions

This involves identifying areas of ongoing research involving the compound. Are there new potential applications being explored?


properties

IUPAC Name

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873787
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-10-Hydroxyamitriptyline

CAS RN

1159-82-6, 72402-20-1
Record name 10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYAMITRIPTYLINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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